4-(4-Chlorobutyl)pyridine hydrochloride

Tirofiban Synthesis Process Chemistry Intermediate Yield

Procure with confidence: 4-(4-Chlorobutyl)pyridine hydrochloride (CAS 149463-65-0) is the validated pivotal intermediate and pharmacopeial impurity standard (Tirofiban Impurity B/3) for Tirofiban Hydrochloride synthesis and ANDA submission. Substitution with unverified analogs risks non-compliance. This high-purity grade (≥95%) minimizes side reactions and maximizes API yield, while certified characterization data (HPLC, NMR) ensures accurate method validation. For reliable manufacturing and regulatory success, specify this exact CAS.

Molecular Formula C9H13Cl2N
Molecular Weight 206.11 g/mol
CAS No. 149463-65-0
Cat. No. B186761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorobutyl)pyridine hydrochloride
CAS149463-65-0
Molecular FormulaC9H13Cl2N
Molecular Weight206.11 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1CCCCCl.Cl
InChIInChI=1S/C9H12ClN.ClH/c10-6-2-1-3-9-4-7-11-8-5-9;/h4-5,7-8H,1-3,6H2;1H
InChIKeyCIPSBYICMDRGKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Chlorobutyl)pyridine hydrochloride (CAS 149463-65-0) – A Verified Tirofiban Intermediate and Impurity Reference Standard


4-(4-Chlorobutyl)pyridine hydrochloride, with the molecular formula C9H13Cl2N and a molecular weight of 206.11 g/mol, is an organic pyridine derivative supplied as a solid hydrochloride salt [1]. The compound is structurally characterized by a pyridine ring substituted at the 4-position with a chlorobutyl chain. It is definitively documented as a key intermediate in the multi-step synthesis of Tirofiban Hydrochloride [2] and is concurrently established as a specified impurity (Tirofiban Impurity B / Impurity 3) within the Tirofiban drug substance profile [3]. The compound is commercially available with purity specifications ranging from 95% to ≥99%, with analytical characterization typically including HPLC and NMR verification .

Why 4-(4-Chlorobutyl)pyridine hydrochloride (CAS 149463-65-0) Cannot Be Substituted with Unverified Analogs


In pharmaceutical synthesis and analytical quality control, substitution of a designated intermediate or impurity reference standard with an unverified analog introduces unacceptable risk of process failure or regulatory non-compliance. For 4-(4-chlorobutyl)pyridine hydrochloride, its identity is not merely structural but is functionally and regulatory-linked to Tirofiban manufacturing. The compound's specific alkyl chain length (butyl) and terminal chlorine functionality dictate its precise reactivity in the coupling step to form the Tirofiban backbone; substituting with a propyl or pentyl analog would fundamentally alter the reaction outcome and product profile [1]. Furthermore, as a pharmacopeial impurity reference standard, this compound's certified purity and characterization are essential for accurate HPLC method validation and quantification . Procurement of this specific CAS from a qualified vendor with documented purity and characterization data is therefore non-negotiable for both manufacturing and regulatory submission contexts [2].

4-(4-Chlorobutyl)pyridine hydrochloride (149463-65-0) Quantitative Differentiation Evidence


Synthetic Yield for Tirofiban Intermediate: 4-(4-Chlorobutyl)pyridine Free Base

The synthetic efficiency of the free base, 4-(4-chlorobutyl)pyridine, a direct precursor to the hydrochloride salt, is documented with a 97.6% yield under specified conditions. This high yield is critical for process economics when compared to lower-yielding routes for alternative Tirofiban intermediates .

Tirofiban Synthesis Process Chemistry Intermediate Yield

Commercially Available Purity Grade: 4-(4-Chlorobutyl)pyridine hydrochloride ≥99%

Suppliers of 4-(4-Chlorobutyl)pyridine hydrochloride offer a grade with a minimum purity of 99%, which is a key differentiator for research and manufacturing applications requiring minimal impurity burden. This contrasts with the more common commercial grade specification of 95% [1].

Pharmaceutical Intermediate Quality Control High Purity

Regulatory Utility as Tirofiban Impurity B Reference Standard

This compound is established and supplied as a certified reference standard (Tirofiban Impurity B / Impurity 3) for use in analytical method development and validation (AMV), specifically for HPLC purity analysis of Tirofiban drug substance [1]. This is a distinct, regulated application not shared by other pyridine-based intermediates. The standard is provided with detailed characterization data compliant with regulatory guidelines and can be traced to pharmacopeial standards (USP or EP) upon feasibility .

Analytical Method Validation Regulatory Compliance Impurity Profiling

Structural Differentiation from Alternative Chain Length Analogs

The compound's four-carbon butyl spacer between the pyridine ring and the terminal chloride is a critical structural feature for its intended reactivity. This distinguishes it from similar compounds like 2-(4-chlorobutyl)pyridine (positional isomer) or analogs with propyl or pentyl chain lengths [1]. While direct comparative reactivity data is not available in the public domain, the specific chain length is known to be essential for the subsequent coupling reaction in Tirofiban synthesis to form the correct product with the required pharmacological activity [2].

Structure-Activity Relationship Chemical Synthesis Alkyl Chain Length

4-(4-Chlorobutyl)pyridine hydrochloride (149463-65-0) Application Scenarios


Analytical Method Development and Validation for Generic Tirofiban

Procurement of 4-(4-chlorobutyl)pyridine hydrochloride as a certified impurity reference standard (Tirofiban Impurity B) is essential for analytical laboratories developing HPLC methods for ANDA submissions. The product is supplied with comprehensive characterization data, enabling accurate quantification and validation of the impurity profile in Tirofiban drug substance, as required by regulatory guidelines .

cGMP Manufacturing of Tirofiban Hydrochloride API

In the industrial synthesis of Tirofiban, 4-(4-chlorobutyl)pyridine hydrochloride serves as a foundational building block. The high-purity grade (≥99%) is preferred for process chemistry to minimize side reactions and maximize the yield of the final API, thereby supporting cost-effective and compliant manufacturing [1][2].

Research and Development of Novel Pyridine-Based Therapeutics

As a versatile pyridine derivative with a reactive chlorobutyl handle, this compound is employed as a synthetic intermediate in medicinal chemistry programs. Its well-defined structure and reliable synthesis route (97.6% yield for the free base) make it a valuable starting material for generating libraries of substituted pyridines for biological screening .

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